Fmrfamide

説明

FMRFamides are evolutionarily conserved neuropeptides that play critical roles in behavior, energy balance, and reproduction . They are important physiological modulators in most invertebrates .

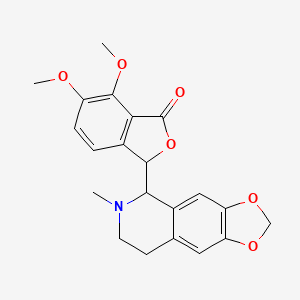

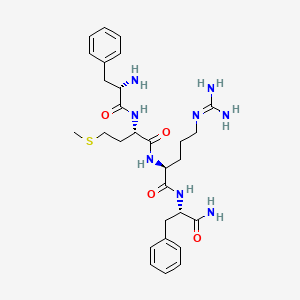

Molecular Structure Analysis

FMRFamide binds to each subunit in a cleft located in the top-most region of the extracellular domain, with participation of residues from the neighboring subunit. Bound this compound adopts an extended conformation .Chemical Reactions Analysis

This compound binds tightly to A. californica FaNaC in an N terminus-in manner, which causes collapse of the binding cleft and induces large local conformational rearrangements .Physical and Chemical Properties Analysis

The molecular formula of this compound is C29H42N8O4S and its molar mass is 598.77 g·mol −1 .科学的研究の応用

太平洋アワビの生殖と幼生発達

FMRFアミド関連ペプチドは、生殖や幼生発達を含む幅広い生物学的プロセスに関与する神経ペプチドです . 太平洋アワビHaliotis discus hannaiで行われた研究では、脳神経節(CG)からFMRFアミドcDNA(Hdh-FMRF2)がクローニングされました。 Hdh-FMRF2 mRNA発現は、生殖腺発達の成熟段階と、両性でEAT(有効蓄積温度)に曝露されたアワビのCGで有意にアップレギュレートされました . これらの結果は、Hdh-FMRF2を生殖関連ペプチドとして明らかにしました .

コウイカの生理学における役割

FMRFアミド遺伝子は、Sepiella japonicaと呼ばれるコウイカ種で同定され、SjFMRFアミドとして指定されました . 空間的発現分析では、分析した8つの組織の中で、雄と雌のコウイカの脳でSjFMRFアミドのmRNA発現が最も高いことが示されました . 脳のin situハイブリダイゼーションアッセイでは、SjFMRFアミドはいくつかの機能的な葉で転写されていることが示され、これはそれが多くの生理学的調節メカニズムに関連している可能性があることを示唆しています .

変態への関与

FMRFアミド関連ペプチド(FaRPs)は、変態を含む幅広い生物学的プロセスに密接に関与しています . これは、FMRFアミドがさまざまな種で幼生から成体への変態に重要な役割を果たす可能性があることを示唆しています。

摂食行動

FaRPsは、摂食行動にも関与していることが知られています . これは、FMRFアミドが生物の摂食パターンと食習慣に影響を与える可能性があることを意味します。

心血管機能

FaRPsは、心血管機能に関与していることが発見されています . これは、FMRFアミドが生物の心拍数と血圧の調節に役割を果たす可能性があることを示唆しています。

運動

FaRPsは、運動に関与していることが知られています . これは、FMRFアミドが生物の動きと身体活動に影響を与える可能性があることを意味します。

恒常性と防御

FaRPsは、恒常性と防御に関与していることが知られています . これは、FMRFアミドが生物の体内バランスの維持と防御機構に役割を果たす可能性があることを示唆しています。

作用機序

Target of Action

FMRFamide (H-Phe-Met-Arg-Phe-NH2) belongs to a family of neuropeptides known as this compound-related peptides (FaRPs). These peptides share a common -RFamide sequence at their C-terminus. First identified in the hard clam (Mercenaria mercenaria), this compound is thought to play a crucial role in cardiac activity regulation .

Mode of Action

This compound interacts with its targets through a well-defined structure. The peptide’s backbone forms an anti-parallel β-sheet with the β6–β7 loop. Hydrogen bonds stabilize this interaction. Additionally, hydrophobic interactions occur between the hydrophobic side chains of this compound and several amino acids. Notably, the interaction between Met2 and Phe453 is critical. On the hydrophilic side, the amide group at the C-terminus forms a hydrogen bond with the carbonyl oxygen of Ala486 in the adjacent subunit .

Biochemical Pathways

In Mercenaria mercenaria, this compound increases both the force and frequency of the heartbeat. This effect is mediated through a biochemical pathway that likely involves the elevation of cytoplasmic cyclic adenosine monophosphate (cAMP) levels in the ventricular region. The precise downstream effects of this pathway remain an area of ongoing research .

将来の方向性

FMRFamide and its related peptides are known to regulate various cellular functions and possess pharmacological actions, such as anti-opiate effects . Therefore, future research could focus on further understanding the molecular basis of this compound activity at its receptors and its potential therapeutic applications .

生化学分析

Biochemical Properties

Fmrfamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to increase both the force and frequency of the heartbeat in the hard clam, Mercenaria mercenaria, through a biochemical pathway thought to involve the increase of cytoplasmic cAMP in the ventricular region .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting heart rate, blood pressure, gut motility, feeding behavior, and reproduction . In vertebrates such as mice, this compound is known to affect opioid receptors, resulting in elicitation of naloxone-sensitive antinociception and reduction of morphine-induced antinociception .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. Only a few peptides have been assigned a receptor, and there is a need to clarify the pathway components and working mechanisms of the this compound signaling network .

特性

IUPAC Name |

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64190-70-1 | |

| Record name | Fmrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

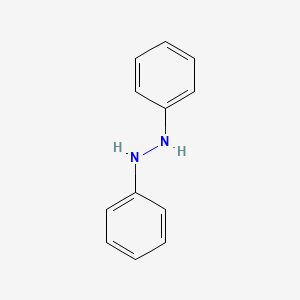

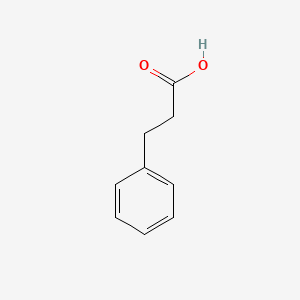

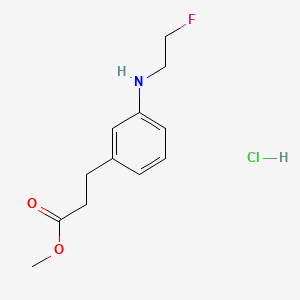

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

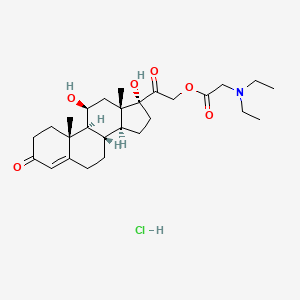

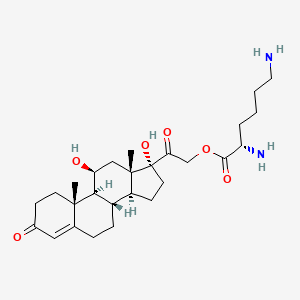

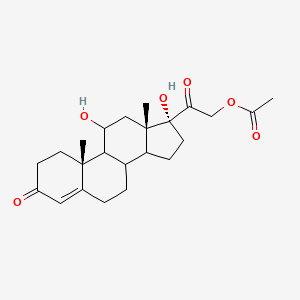

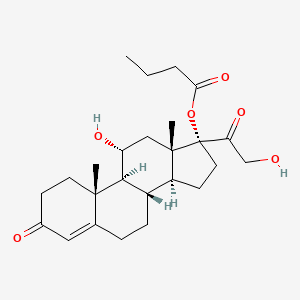

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。